(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)methanol
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Overview
Description
MFCD32766983, also known as 1-Benzyl-4,4-dimethyl-3-(hydroxymethyl)pyrrolidine, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, two methyl groups, and a hydroxymethyl group. Its distinct structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4,4-dimethyl-3-(hydroxymethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride or potassium carbonate.
Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of 1-Benzyl-4,4-dimethyl-3-(hydroxymethyl)pyrrolidine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4,4-dimethyl-3-(hydroxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming 1-Benzyl-4,4-dimethylpyrrolidine, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.
Major Products
Oxidation: 1-Benzyl-4,4-dimethyl-3-carboxypyrrolidine.
Reduction: 1-Benzyl-4,4-dimethylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4,4-dimethyl-3-(hydroxymethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter receptors or inhibit specific enzymes.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-dimethyl-3-(hydroxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4,4-dimethyl-3-(hydroxymethyl)pyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-3-(hydroxymethyl)pyrrolidine: Lacks the two methyl groups, which may affect its reactivity and biological activity.
4,4-Dimethyl-3-(hydroxymethyl)pyrrolidine: Lacks the benzyl group, which may influence its binding affinity to molecular targets.
1-Benzyl-4,4-dimethylpyrrolidine: Lacks the hydroxymethyl group, which may alter its solubility and chemical reactivity.
The uniqueness of 1-Benzyl-4,4-dimethyl-3-(hydroxymethyl)pyrrolidine lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other similar compounds.
Properties
IUPAC Name |
(1-benzyl-4,4-dimethylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2)11-15(9-13(14)10-16)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEQABDAWHJOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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